molecular formula C34H42N2O2 B1680628 Ridaifen-B CAS No. 886465-70-9

Ridaifen-B

カタログ番号 B1680628
CAS番号: 886465-70-9
分子量: 510.7 g/mol
InChIキー: XQQWCGJGUHJSLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of RID-B involves the use of tamoxifen as a base. The structural activity correlation of RID-B was examined, revealing that there was activity even without one of the phenyl groups (Ar3) in RID-B. It was found that two pyrrolidine side chains peculiar to RID-B are related to the action .


Molecular Structure Analysis

The molecular formula of RID-B is C34H42N2O2 . The structure of RID-B is unique, with two pyrrolidine side chains being peculiar to RID-B .


Chemical Reactions Analysis

RID-B induces cell death at a lower concentration than TAM, causing ER-independent apoptosis and autophagy . It has been found that analogs with shorter alkyl side chains induced autophagy, but analogs with certain lengths of alkyl side chains induced apoptosis .

科学的研究の応用

Application 1: Cancer Treatment

  • Results or Outcomes : RID-B was found to induce apoptosis by causing mitochondrial injury. This injury induced mitochondria-selective autophagy, also known as mitophagy . It was revealed that this mitophagy is a defense mechanism against RID-B . The results suggest that autophagy was induced against apoptosis caused by mitochondrial dysfunction in RID-B, so the combination of an autophagy inhibitor and an anticancer drug can be effective for cancer treatment .

Application 2: Therapeutics for Hyperlipidemia

  • Summary of the Application : Ridaifen-B (RID-B) is being researched for its potential use in the treatment of hyperlipidemia . Hyperlipidemia is a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood. It is a major risk factor for cardiovascular disease.

Application 3: Therapeutics for Leukemia

  • Summary of the Application : Ridaifen-B (RID-B) is being researched for its potential use in the treatment of leukemia . Leukemia is a type of cancer of the blood or bone marrow characterized by an abnormal increase of immature white blood cells.

Safety And Hazards

Precautions for safe handling of RID-B include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. It should only be used in areas with appropriate exhaust ventilation . RID-B should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

将来の方向性

The future directions of RID-B research could involve further exploration of its unique target, which is different from ER . The combination of an autophagy inhibitor and anticancer-drug can be effective for cancer treatment . Further studies are needed to clarify the relationship between autophagy, apoptosis, and the chemical structure of RID-B .

特性

IUPAC Name

1-[2-[4-[2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]but-1-enyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O2/c1-2-33(28-10-4-3-5-11-28)34(29-12-16-31(17-13-29)37-26-24-35-20-6-7-21-35)30-14-18-32(19-15-30)38-27-25-36-22-8-9-23-36/h3-5,10-19H,2,6-9,20-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQWCGJGUHJSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468369
Record name Ridaifen-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ridaifen-B

CAS RN

886465-70-9
Record name Ridaifen-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ridaifen-B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ridaifen-B
Reactant of Route 2
Ridaifen-B
Reactant of Route 3
Reactant of Route 3
Ridaifen-B
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ridaifen-B
Reactant of Route 5
Reactant of Route 5
Ridaifen-B
Reactant of Route 6
Reactant of Route 6
Ridaifen-B

Citations

For This Compound
74
Citations
Y Nagahara, I Shiina, K Nakata, A Sasaki… - Cancer …, 2008 - Wiley Online Library
… Ridaifen-B significantly reduced mitochondrial membrane potential, and overexpression … ridaifen-B-induced apoptosis. These results suggest that the induction of apoptosis by ridaifen-B…
Number of citations: 0 onlinelibrary.wiley.com
Y Nagahara, M Takeyoshi, S Sakemoto, I Shiina… - Biochemical and …, 2013 - Elsevier
… A novel tamoxifen derivative, Ridaifen-B induces apoptosis and … Estrogen receptor is not involved in Ridaifen-B induced apoptosis … Ridaifen-B induced apoptosis is inhibited by Bcl-2. …
Number of citations: 0 www.sciencedirect.com
S Tsukuda, T Kusayanagi, E Umeda… - Bioorganic & medicinal …, 2013 - Elsevier
Ridaifen B (RID-B) is a tamoxifen derivative that potently inhibits breast tumor growth. RID-B was reported to show anti-proliferating activity for a variety of estrogen receptor (ER)-…
Number of citations: 0 www.sciencedirect.com
LN Franks, BM Ford, T Fujiwara, H Zhao… - Toxicology and applied …, 2018 - Elsevier
… The tamoxifen derivative ridaifen-B is a high affinity selective CB 2 receptor inverse agonist … (RID) compounds, and a first generation compound, ridaifen-B (RID-B), appears to have …
Number of citations: 0 www.sciencedirect.com
T Iwasawa, T Shinomiya, N Ota, N Shibata… - Biological and …, 2019 - jstage.jst.go.jp
Ridaifen (RID)-B is an analog derived from tamoxifen (TAM). TAM has an antitumor effect by acting as an antagonist to estrogen receptor (ER). However, TAM is known to also induces …
Number of citations: 0 www.jstage.jst.go.jp
G Hasegawa, K Akatsuka, K Hiruma… - Biomedical …, 2018 - spandidos-publications.com
Ridaifens (RIDs), a novel series of tamoxifen derivatives, exhibit a potent growth‑inhibitory effect against numerous tumor cells regardless of the expression of estrogen receptors, and …
Number of citations: 0 www.spandidos-publications.com
SA Hoseinian - 2016 - sid.ir
BACKGROUND: ONE OF THE WAYS OF ENHANCING THE ABILITY OF CANCER CELLS TO MULTIPLY IS BY UTILIZING GROWTH HORMONE RECEPTORS. ESTROGEN …
Number of citations: 0 www.sid.ir
L Cooper - 2022 - indigo.uic.edu
… to the discovery of tamoxifen analog ridaifen-B as a potent entry inhibitor of EBOV and MARV. Optimization and reverse-engineering to remove ridaifen-B’s estrogen receptor activity led …
Number of citations: 0 indigo.uic.edu
L Cooper, A Schafer, Y Li, H Cheng… - Journal of medicinal …, 2020 - ACS Publications
… A focused screen of ER ligands identified ridaifen-B as a potent dual inhibitor of EBOV and MARV. Optimization and reverse-engineering to remove ER activity led to a novel compound …
Number of citations: 0 pubs.acs.org
岩澤卓弥 - tdu.repo.nii.ac.jp
… Analysis of anti-cancer action and anti-arteriosclerotic effect of Ridaifen-B … Novel tamoxifen derivative Ridaifen-B induces Bcl-2 independent autophagy without estrogen receptor …
Number of citations: 0 tdu.repo.nii.ac.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。